Fmoc-His-Aib-OH Exhibits Significantly Lower Single-Impurity Levels Compared to Fmoc-His(Trt)-Aib-OH
A patented one-pot synthesis method for Fmoc-His-Aib-OH·R1 (R1 = TFA, etc.) yields a product with single impurities reduced to ≤0.10% and isomer impurities to ≤0.05%. [1] In contrast, prior art methods for Fmoc-His(Trt)-Aib-OH, which require an additional deprotection step, achieved a total purity of only 98.27% with higher single-impurity content, as disclosed in CN112625087A. [2] The use of the pre-deprotected Fmoc-His-Aib-OH directly eliminates the risk of byproducts arising from the acidic Trt-removal step.
| Evidence Dimension | Chromatographic Purity (Single Impurity) |
|---|---|
| Target Compound Data | Single impurity ≤0.10%; isomer impurity ≤0.05% |
| Comparator Or Baseline | Fmoc-His(Trt)-Aib-OH: Total purity 98.27% (higher single impurities) |
| Quantified Difference | Single impurity reduced to ≤0.10% vs. unspecified higher levels in comparator |
| Conditions | HPLC analysis; synthesis via one-pot condensation-deprotection (CN Patent 202111682190.6) vs. multi-step method |
Why This Matters
Lower impurity burden directly reduces downstream purification costs and improves final API yield in cGMP manufacturing.
- [1] CN Patent CN202111682190.6. 一种Fmoc-His-Aib-OH,R1的制备方法. Filed 2021. https://www.baiten.cn/patent/detail/2b60be425d08ef35e22063cfb3a10cbe9cafda2ff35f0620 View Source
- [2] CN Patent CN112625087A. Cited within CN202111682190.6 as baseline purity comparator. View Source
